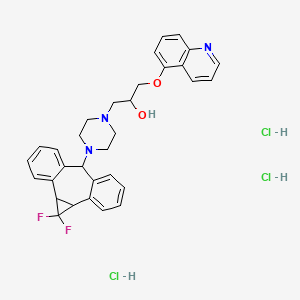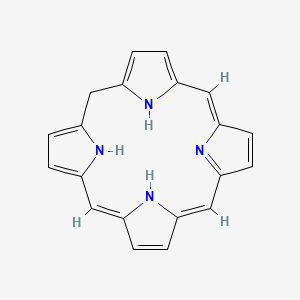
9-Afdoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Afdoc: is a synthetic steroid compound that belongs to the class of corticosteroids. It is structurally related to progesterone and is characterized by the presence of a fluorine atom at the 9th position and a hydroxyl group at the 21st position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Afdoc typically involves multiple steps, starting from readily available steroid precursors. The introduction of the fluorine atom at the 9th position is achieved through fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group at the 21st position is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Fluorination: Introduction of the fluorine atom using fluorinating agents.
Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.
Purification: Purification of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Afdoc undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 9-fluoro-21-oxo-pregn-4-ene-3,20-dione.
Reduction: Formation of 9-fluoro-21-hydroxy-pregn-4-ene-3,20-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Afdoc has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Steroid Derivatives: Used as a precursor for the synthesis of various steroid derivatives with potential therapeutic applications.
Biology:
Cell Signaling Studies: Investigated for its role in modulating cell signaling pathways, particularly those involving glucocorticoid receptors.
Medicine:
Anti-inflammatory Agent: Used in the development of anti-inflammatory drugs for the treatment of conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
Immunosuppressive Agent: Studied for its potential in preventing organ transplant rejection and treating autoimmune diseases.
Industry:
Pharmaceutical Manufacturing: Utilized in the production of corticosteroid medications.
Mechanism of Action
The mechanism of action of 9-Afdoc involves binding to glucocorticoid receptors in target cells. Upon binding, the compound forms a receptor-ligand complex that translocates to the cell nucleus. This complex then interacts with specific DNA sequences, leading to the regulation of gene expression. The resulting changes in gene expression modulate various physiological processes, including inflammation, immune response, and metabolism.
Molecular Targets and Pathways:
Glucocorticoid Receptors: Primary molecular target.
NF-κB Pathway: Inhibition of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.
AP-1 Pathway: Modulation of the AP-1 pathway, affecting the expression of genes involved in immune response.
Comparison with Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but lacks the fluorine atom at the 9th position.
Dexamethasone: A potent corticosteroid with a fluorine atom at the 9th position and additional modifications that enhance its anti-inflammatory activity.
Hydrocortisone: A naturally occurring corticosteroid with similar structure but without the fluorine substitution.
Uniqueness:
- The presence of the fluorine atom at the 9th position enhances the compound’s potency and stability compared to non-fluorinated corticosteroids.
- The hydroxyl group at the 21st position contributes to its specific binding affinity and activity profile.
Properties
CAS No. |
3820-06-2 |
|---|---|
Molecular Formula |
C21H29FO3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-9-fluoro-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO3/c1-19-9-10-21(22)16(15(19)5-6-17(19)18(25)12-23)4-3-13-11-14(24)7-8-20(13,21)2/h11,15-17,23H,3-10,12H2,1-2H3/t15-,16-,17+,19-,20-,21+/m0/s1 |
InChI Key |
UXLJMXVZZYLZMP-LZQVICCCSA-N |
SMILES |
CC12CCC3(C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC43C)F |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@@]43C)F |
Canonical SMILES |
CC12CCC3(C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC43C)F |
Synonyms |
9 alpha-fluorodeoxycorticosterone 9-AFDOC 9-fluorodeoxycorticosterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-[3-[2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]ethyl]phenoxy]acetate](/img/structure/B1259304.png)
![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)








